molecular formula C22H22N8O4S B2989953 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1351650-22-0

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2989953
CAS RN: 1351650-22-0
M. Wt: 494.53
InChI Key: QZDSKGMREHKGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C22H22N8O4S and its molecular weight is 494.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety, including derivatives related to the mentioned compound, has shown promising antibacterial properties. These compounds have been synthesized with the aim of exploring their use as antibacterial agents. The synthesis of various derivatives has led to the discovery of compounds with significant antibacterial activity, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Further studies have developed pyrimidine linked pyrazole heterocyclic compounds, evaluated for their insecticidal and antibacterial potential, indicating the versatility of these compounds in both pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Anticancer Applications

The compound's derivatives have been explored for their anticancer properties. Novel antitumor derivatives have been synthesized and evaluated, with some compounds showing effectiveness in inhibiting tumor growth, indicating potential applications in cancer treatment (Alqasoumi et al., 2009). Additionally, the synthesis of novel pyrazolopyrimidines derivatives has been undertaken, with these compounds being evaluated for their anticancer and anti-5-lipoxygenase agents, further underscoring the therapeutic potential of derivatives of the mentioned compound (Rahmouni et al., 2016).

Synthesis and Evaluation for Other Applications

The research has not only focused on the biological activities of these compounds but also on their synthesis and potential applications in various fields. Studies have demonstrated the utility of related compounds in the synthesis of new heterocyclic compounds, potentially useful in various industrial and pharmaceutical applications (Kolar, Tislér, & Pizzioli, 1996). The development and evaluation of these compounds for herbicidal activity have also been investigated, showing their potential use in agriculture (Liu & Shi, 2014).

properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O4S/c1-14-13-19(25-16(3)24-14)28-35(33,34)18-7-5-17(6-8-18)26-22(32)15(2)30-21(31)10-9-20(27-30)29-12-4-11-23-29/h4-13,15H,1-3H3,(H,26,32)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDSKGMREHKGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

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